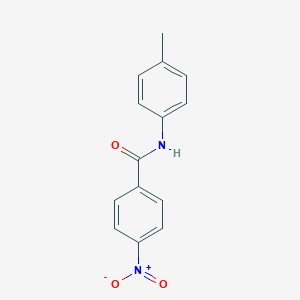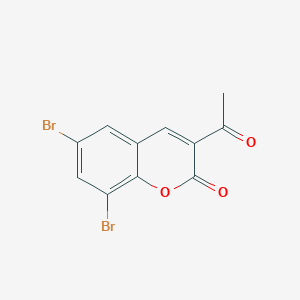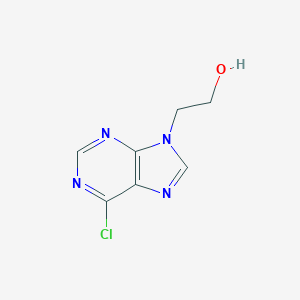
6-フルオロ-2-メチルキノリン-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2-methylquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 716-03-0. It has a molecular weight of 205.19 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 6-Fluoro-2-methylquinoline-4-carboxylic acid involves metal-free transfer hydrogenation. This process employs several chiral Brønsted acid catalysts in combination with dihydropyridines as the hydride source in asymmetric metal-free synthesis of fluoroquinolones by organocatalytic hydrogenation .Molecular Structure Analysis
The molecular structure of 6-Fluoro-2-methylquinoline-4-carboxylic acid is represented by the linear formula C11H8FNO2 . The InChI code for this compound is 1S/C11H8FNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15) .Physical And Chemical Properties Analysis
6-Fluoro-2-methylquinoline-4-carboxylic acid is a solid at room temperature . It has a molecular weight of 205.19 .科学的研究の応用
医薬品研究における不斉合成
この化合物は、キラルなブレンステッド酸触媒とジヒドロピリジンを水素化物源として用いた金属フリー転移水素化による、抗生物質の一種であるフルオロキノロンの不斉金属フリー合成に使用されています。 このプロセスには、キラルなブレンステッド酸触媒とジヒドロピリジンを水素化物源として用いた金属フリー転移水素化が含まれます .
抗菌薬開発
6-フルオロ-2-メチルキノリン-4-カルボン酸などのキノリンカルボン酸誘導体は、強力な抗菌剤であるフルオロキノロンを含む抗菌薬の開発に不可欠です .
抗がん剤合成
これらの誘導体は、DNA複製や細胞分裂を阻害する能力があるため、抗がん剤の合成にも利用されています .
抗炎症および鎮痛用途
キノリン誘導体は抗炎症作用と鎮痛作用を示し、痛みや炎症をコントロールするための医薬品開発に役立ちます .
中枢神経系疾患
これらの誘導体は、神経伝達物質系に影響を与える生物活性があるため、中枢神経系疾患の治療を目的とした薬物の合成において重要な役割を果たします .
心臓血管疾患治療
これらの誘導体は、高血圧や不整脈などの心臓血管疾患を標的とした心臓血管薬の開発に使用されています .
抗マラリア薬製造
キノリンカルボン酸は、マラリアの世界的影響を考えると重要な研究分野である抗マラリア薬の製造の基礎となっています .
結核治療
作用機序
The mechanism of action of 6-Fluoro-2-methylquinoline-4-carboxylic acid is not yet fully understood. However, it is believed that the compound binds to proteins and alters their structure and function. Additionally, it is believed that 6-Fluoro-2-methylquinoline-4-carboxylic acid may act as an inhibitor of enzymes and other proteins involved in metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Fluoro-2-methylquinoline-4-carboxylic acid are not yet fully understood. However, it has been shown to have a variety of effects on cells and tissues. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and induce apoptosis. Additionally, it has been shown to inhibit the activity of enzymes involved in metabolic pathways, such as those involved in the metabolism of carbohydrates and lipids.
実験室実験の利点と制限
The use of 6-Fluoro-2-methylquinoline-4-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is relatively easy to synthesize. Additionally, it is a relatively non-toxic compound and is relatively stable in solution. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can limit its use in aqueous solutions. Additionally, it is not very stable in the presence of light and heat, which can limit its use in certain experiments.
将来の方向性
There are a variety of potential future directions for research involving 6-Fluoro-2-methylquinoline-4-carboxylic acid. One potential direction is to further explore its mechanism of action and its effects on cells and tissues. Additionally, further research could be done to explore its potential applications in the fields of biochemistry, physiology, and drug development. Additionally, further research could be done to explore its potential use as a reagent in organic synthesis and as an intermediate in the synthesis of pharmaceuticals. Finally, further research could be done to explore its potential use as a structural component in various materials.
合成法
6-Fluoro-2-methylquinoline-4-carboxylic acid can be synthesized through several different methods. The most common method involves the reaction of 2-methylquinoline with fluorobenzene in the presence of an acid catalyst. This reaction results in the formation of 6-Fluoro-2-methylquinoline-4-carboxylic acid and other products, such as fluorobenzene and 2-methylquinoline-4-carboxylic acid. Other methods of synthesis include the reaction of 2-methylquinoline with fluorobenzoic acid, the reaction of 2-methylquinoline with fluorobenzonitrile, and the reaction of 2-methylquinoline with fluorobenzaldehyde.
特性
IUPAC Name |
6-fluoro-2-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMSETXWKPJCQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351177 |
Source


|
| Record name | 6-fluoro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
716-03-0 |
Source


|
| Record name | 6-fluoro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B188095.png)









![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B188108.png)

